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Compound of Interest

Compound Name: 2-Cyanoisonicotinohydrazide

Cat. No.: B6343161 Get Quote

Notice of Disclaimer: This document provides a comprehensive theoretical and interpretive

guide to the spectroscopic characteristics of 2-cyanoisonicotinohydrazide. As of the date of

publication, experimental spectroscopic data for this specific compound is not readily available

in public-facing scientific databases. The data and interpretations presented herein are

therefore based on established spectroscopic principles and computational predictions. This

guide is intended for research, scientific, and drug development professionals for informational

and predictive purposes.

Introduction
2-Cyanoisonicotinohydrazide is a heterocyclic organic compound of significant interest in

medicinal chemistry and drug development. As a derivative of isonicotinohydrazide (isoniazid),

a first-line antitubercular drug, its structural modifications, including the introduction of a cyano

group, present opportunities for the development of novel therapeutic agents. A thorough

understanding of its molecular structure and electronic properties is paramount for its rational

application in drug design and synthesis. Spectroscopic techniques such as Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable

tools for the elucidation and confirmation of the chemical structure of such molecules.

This in-depth technical guide provides a detailed analysis of the predicted spectroscopic data

for 2-cyanoisonicotinohydrazide. The subsequent sections will delve into the theoretical

underpinnings of each spectroscopic method and offer a comprehensive interpretation of the
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predicted spectra, providing researchers and drug development professionals with a robust

framework for the characterization of this and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a

magnetic field, we can deduce the chemical environment, connectivity, and stereochemistry of

atoms within the molecule.

Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 2-cyanoisonicotinohydrazide in a typical deuterated

solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons and

the hydrazide N-H protons.

Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration Assignment

~8.8 Doublet 1H H6 (Pyridine)

~8.2 Doublet 1H H5 (Pyridine)

~7.9 Singlet 1H H3 (Pyridine)

~10.0 Broad Singlet 1H -NH-

~4.6 Broad Singlet 2H -NH₂

Interpretation and Rationale:

Aromatic Protons (H3, H5, H6): The protons on the pyridine ring are in different chemical

environments due to the influence of the nitrogen atom and the two substituents (cyano and

carbohydrazide). The nitrogen atom and the carbonyl group are electron-withdrawing, which

deshields the adjacent protons, causing them to resonate at a lower field (higher ppm).

H6: This proton is ortho to the ring nitrogen, making it the most deshielded aromatic

proton.
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H5: This proton is meta to the nitrogen and ortho to the electron-withdrawing carbonyl

group, also resulting in a downfield shift.

H3: This proton is ortho to the cyano group and meta to the carbonyl group, and its

chemical shift will be influenced by both.

Hydrazide Protons (-NH- and -NH₂): The protons of the hydrazide group are attached to

nitrogen atoms and are exchangeable. Their chemical shifts can be broad and are sensitive

to solvent, concentration, and temperature. The -NH- proton, being adjacent to the electron-

withdrawing carbonyl group, is expected to be significantly deshielded and appear at a very

low field. The -NH₂ protons are typically observed as a broad singlet.

Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum provides information on the different carbon environments

within 2-cyanoisonicotinohydrazide.

Predicted Chemical Shift (δ, ppm) Assignment

~165 C=O (Carbonyl)

~152 C6 (Pyridine)

~145 C4 (Pyridine)

~140 C2 (Pyridine)

~125 C5 (Pyridine)

~120 C3 (Pyridine)

~117 C≡N (Nitrile)

Interpretation and Rationale:

Carbonyl Carbon (C=O): The carbonyl carbon of the hydrazide is highly deshielded due to

the electronegativity of the oxygen atom and will appear at the lowest field.

Pyridine Carbons: The chemical shifts of the pyridine ring carbons are influenced by the

electronegative nitrogen atom and the substituents.
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C2, C4, and C6: These carbons, being directly attached to or in close proximity to the

nitrogen and the electron-withdrawing substituents, are the most deshielded of the ring

carbons.

C3 and C5: These carbons are expected to resonate at a relatively higher field compared

to the other ring carbons.

Nitrile Carbon (C≡N): The carbon of the cyano group typically appears in the 115-125 ppm

range.

Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring NMR spectra of a novel compound like 2-
cyanoisonicotinohydrazide is crucial for obtaining high-quality, reproducible data.

Workflow for NMR Analysis:

To cite this document: BenchChem. [Spectroscopic Profile of 2-Cyanoisonicotinohydrazide: A
Theoretical and Interpretive Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6343161#spectroscopic-data-nmr-ir-mass-spec-of-2-
cyanoisonicotinohydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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